1-(prop-2-en-1-yl)-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine
CAS No.:
Cat. No.: VC15326966
Molecular Formula: C20H23N3O3
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23N3O3 |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | 1-prop-2-enyl-N-[(3,4,5-trimethoxyphenyl)methyl]benzimidazol-2-amine |
| Standard InChI | InChI=1S/C20H23N3O3/c1-5-10-23-16-9-7-6-8-15(16)22-20(23)21-13-14-11-17(24-2)19(26-4)18(12-14)25-3/h5-9,11-12H,1,10,13H2,2-4H3,(H,21,22) |
| Standard InChI Key | SQDBZHWPQQSBOO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CNC2=NC3=CC=CC=C3N2CC=C |
Introduction
Potential Applications
Benzimidazole derivatives are known for their diverse biological activities, including antiparasitic, antibacterial, and anticancer properties. The addition of a 3,4,5-trimethoxybenzyl group could enhance these properties or introduce new ones, such as antioxidant activity, given the known effects of similar trimethoxybenzyl compounds .
Potential Biological Activities:
-
Antimicrobial Activity: Given the presence of benzimidazole and trimethoxybenzyl groups, this compound might exhibit antimicrobial properties.
-
Antioxidant Activity: The trimethoxybenzyl group might contribute antioxidant effects, as seen in related compounds.
Synthesis and Chemical Reactions
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzimidazole core, introduction of the prop-2-en-1-yl group, and attachment of the 3,4,5-trimethoxybenzyl moiety. This could involve reactions such as alkylation, condensation reactions, or cross-coupling reactions.
Synthesis Steps:
-
Formation of Benzimidazole Core: This typically involves the condensation of o-phenylenediamine with a carboxylic acid derivative.
-
Introduction of Prop-2-en-1-yl Group: Could involve alkylation reactions using allylic halides.
-
Attachment of 3,4,5-Trimethoxybenzyl Group: Might involve reductive amination or alkylation reactions.
Data Table: Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Potential Biological Activity |
|---|---|---|---|
| Benzimidazole | C7H6N2 | 118.14 | Antiparasitic, Anticancer |
| 3,4,5-Trimethoxybenzaldehyde | C10H12O4 | 196.20 | Antibacterial, Antioxidant |
| N-Phenyl-1H-benzimidazol-2-amine | C13H11N3 | 223.25 | Unknown |
This table highlights related compounds and their properties, which can inform potential characteristics of the compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume